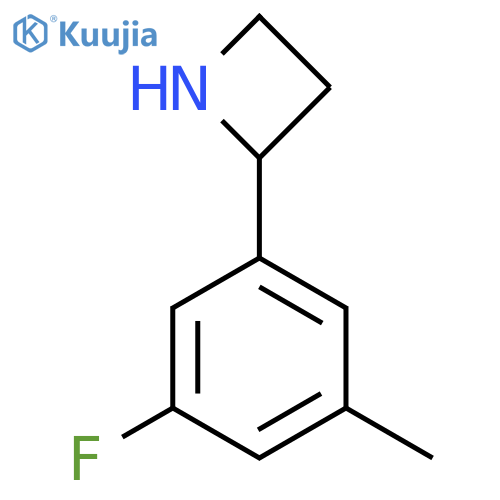Cas no 1270401-26-7 (2-(3-fluoro-5-methylphenyl)azetidine)

1270401-26-7 structure
商品名:2-(3-fluoro-5-methylphenyl)azetidine
2-(3-fluoro-5-methylphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluoro-5-methylphenyl)azetidine
- EN300-1840775
- AKOS006344593
- 1270401-26-7
-
- インチ: 1S/C10H12FN/c1-7-4-8(6-9(11)5-7)10-2-3-12-10/h4-6,10,12H,2-3H2,1H3
- InChIKey: KAOXARZFGDYKBZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1)C1CCN1
計算された属性
- せいみつぶんしりょう: 165.095377549g/mol
- どういたいしつりょう: 165.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(3-fluoro-5-methylphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840775-0.5g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-0.05g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-5.0g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1840775-0.25g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-0.1g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-5g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 5g |
$3479.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-2.5g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1840775-1.0g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1840775-10.0g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1840775-10g |
2-(3-fluoro-5-methylphenyl)azetidine |
1270401-26-7 | 10g |
$5159.0 | 2023-09-19 |
2-(3-fluoro-5-methylphenyl)azetidine 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1270401-26-7 (2-(3-fluoro-5-methylphenyl)azetidine) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
